Cas no 1615212-18-4 (2,4-Dichloro-6-fluorobenzyl alcohol)
2,4-Dichloro-6-fluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-6-fluorobenzyl alcohol
- (2,4-Dichloro-6-fluorophenyl)methanol
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- MDL: MFCD28142626
- Inchi: 1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
- InChI Key: LZUBSPAUXRAIST-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1CO)F)Cl
Computed Properties
- Exact Mass: 193.9701483g/mol
- Monoisotopic Mass: 193.9701483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2
2,4-Dichloro-6-fluorobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | N27775-250MG |
2,4-Dichloro-6-fluorobenzyl alcohol |
1615212-18-4 | 95% | 250MG |
$100 | 2023-09-15 | |
| Advanced ChemBlocks | N27775-1G |
2,4-Dichloro-6-fluorobenzyl alcohol |
1615212-18-4 | 95% | 1G |
$250 | 2023-09-15 | |
| Advanced ChemBlocks | N27775-5G |
2,4-Dichloro-6-fluorobenzyl alcohol |
1615212-18-4 | 95% | 5G |
$900 | 2023-09-15 | |
| Aaron | AR01K9RV-1g |
2,4-Dichloro-6-fluorobenzyl alcohol |
1615212-18-4 | 95% | 1g |
$349.00 | 2025-02-12 | |
| Aaron | AR01K9RV-5g |
2,4-Dichloro-6-fluorobenzyl alcohol |
1615212-18-4 | 95% | 5g |
$1046.00 | 2025-02-12 |
2,4-Dichloro-6-fluorobenzyl alcohol Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,4-Dichloro-6-fluorobenzyl alcohol
2,4-Dichloro-6-fluorobenzyl Alcohol (CAS No. 1615212-18-4): Properties, Applications, and Industry Insights
2,4-Dichloro-6-fluorobenzyl alcohol (CAS No. 1615212-18-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogen-substituted benzyl alcohol derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. With the increasing demand for fluorinated compounds in drug discovery, this molecule has become particularly relevant in modern medicinal chemistry applications.
The molecular structure of 2,4-dichloro-6-fluorobenzyl alcohol features a benzyl alcohol core with strategic halogen substitutions at the 2, 4, and 6 positions. This specific arrangement of chlorine and fluorine atoms creates distinct electronic effects that influence the compound's reactivity and interaction with biological targets. Researchers are particularly interested in how these halogen substitutions affect the molecule's hydrogen bonding capacity and lipophilicity - two critical factors in drug design and development.
Recent studies have highlighted the potential of 2,4-dichloro-6-fluorobenzyl alcohol CAS 1615212-18-4 as a building block for various bioactive molecules. Its applications span multiple domains, including the development of novel antimicrobial agents and crop protection chemicals. The presence of both chlorine and fluorine atoms in its structure makes it particularly valuable for creating compounds with enhanced metabolic stability and target specificity, addressing current challenges in drug resistance and pesticide efficacy.
From a synthetic chemistry perspective, 2,4-dichloro-6-fluorobenzyl alcohol serves as a versatile intermediate. Its hydroxyl group provides an excellent handle for further functionalization through standard organic transformations such as esterification, etherification, or oxidation. The electron-withdrawing effects of the halogen substituents activate the aromatic ring for various nucleophilic substitution reactions, making it a preferred starting material for complex molecule synthesis in pharmaceutical research.
The market for fluorinated benzyl alcohol derivatives has seen steady growth, driven by increasing R&D investments in fluorine-containing pharmaceuticals. Industry reports indicate that approximately 20-30% of all pharmaceutical compounds and 30-40% of agrochemicals now contain fluorine atoms, highlighting the importance of intermediates like 2,4-dichloro-6-fluorobenzyl alcohol. This trend aligns with current searches for "fluorine in drug design" and "halogenated pharmaceutical intermediates," demonstrating the compound's relevance to contemporary chemical research.
Quality control and characterization of 2,4-dichloro-6-fluorobenzyl alcohol CAS 1615212-18-4 typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and verify structural integrity. These analytical methods are crucial for researchers who frequently search for "how to analyze halogenated benzyl alcohols" or "characterization of fluorinated aromatic compounds."
Environmental and safety considerations for 2,4-dichloro-6-fluorobenzyl alcohol follow standard laboratory protocols for handling halogenated organic compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended during its use. This safety profile makes it a practical choice for laboratory applications, addressing common search queries about "safe handling of fluorinated benzyl derivatives" in research settings.
The future outlook for 2,4-dichloro-6-fluorobenzyl alcohol appears promising, particularly in the development of next-generation therapeutic agents. With the pharmaceutical industry's growing focus on targeted therapies and precision medicine, the demand for specialized intermediates like this compound is expected to rise. Its unique combination of chlorine and fluorine substitutions positions it as a valuable tool for addressing current challenges in medicinal chemistry and drug discovery.
For researchers and manufacturers seeking reliable sources of 2,4-dichloro-6-fluorobenzyl alcohol CAS 1615212-18-4, it's essential to partner with reputable chemical suppliers who can provide comprehensive technical data, including certificates of analysis and material safety data sheets. The availability of this compound in various quantities and purities makes it accessible for both small-scale research and larger industrial applications.
In conclusion, 2,4-dichloro-6-fluorobenzyl alcohol represents an important intermediate in modern synthetic chemistry, particularly for pharmaceutical and agrochemical applications. Its unique structural features and versatile reactivity profile continue to make it a compound of interest for researchers working on cutting-edge solutions in drug development and crop protection. As the scientific community increasingly recognizes the value of halogenated compounds, the significance of this molecule is likely to grow in coming years.
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